molecular formula C11H10O2 B1418856 Methyl 2-(2-ethynylphenyl)acetate CAS No. 637348-19-7

Methyl 2-(2-ethynylphenyl)acetate

Cat. No. B1418856
Key on ui cas rn: 637348-19-7
M. Wt: 174.2 g/mol
InChI Key: QSWROZWGTVXDSO-UHFFFAOYSA-N
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Patent
US09266864B2

Procedure details

TBAF (1.0 M in THF; 28.5 mL, 28.5 mmol) was added to a solution of methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate (I2) (4.63 g, 19.0 mmol) in DCM (200 mL) at 0° C. The solution was stirred at room temperature for 1 hour before washing with 10% aqueous NaHCO3 (100 mL). The organic layer was dried (MgSO4) before removing the volatiles in vacuo to give a dark brown/black residue which was adsorbed onto silica gel and purified by column chromatography (Biotage Isolera, 0-10% EtOAc in petroleum benzine 40-60° C.) to give the title compound K1 as a red liquid (2.76 g, 83%); 1H NMR (400 MHz, CDCl3) δ 7.52 (dd, J=7.6, 1.1 Hz, 1H), 7.43-7.16 (m, 3H), 3.88 (d, J=9.6 Hz, 2H), 3.77-3.52 (m, 3H), 3.28 (s, 1H).
Name
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C[Si]([C:23]#[C:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][C:32]([O:34][CH3:35])=[O:33])(C)C>C(Cl)Cl>[C:24]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][C:32]([O:34][CH3:35])=[O:33])#[CH:23] |f:0.1|

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate
Quantity
4.63 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=C(C=CC=C1)CC(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
before washing with 10% aqueous NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
before removing the volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown/black residue which
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Biotage Isolera, 0-10% EtOAc in petroleum benzine 40-60° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1=C(C=CC=C1)CC(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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